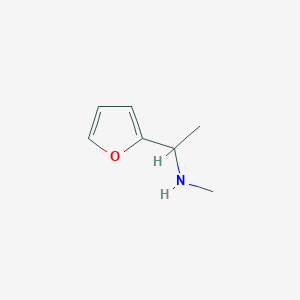![molecular formula C21H15ClF3NO3S2 B2645625 2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide CAS No. 339104-86-8](/img/structure/B2645625.png)
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. Unfortunately, the specific physical and chemical properties of “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” are not available in the literature .Applications De Recherche Scientifique
Metabolic Pathways and Excretion
2-Chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide, known as GDC-0449 or vismodegib, is an inhibitor of the Hedgehog signaling pathway and is currently in clinical development. The metabolic fate and disposition of GDC-0449 were studied in rats and dogs, showing extensive metabolism with major pathways including oxidation and subsequent phase II glucuronidation or sulfation. A unique metabolic pathway via pyridine ring opening was also noted. In both species, feces were the primary excretion route, with a significant percentage of the dose absorbed based on total excretion in bile and urine. The compound was quickly absorbed and predominantly circulated as unchanged GDC-0449 in plasma, with extensive distribution throughout the body except the central nervous system. The majority of radioactivity was eliminated from most tissues within 144 hours (Qin et al., 2011).
Arylation in Anionarylation Reactions
Bisdiazonium tetrafluoroborates, derived from compounds including benzidine and 4,4′-diaminodiphenylmethane, were used as arylating reagents in the anionarylation of acrylamides and methacrylamides. The reaction proceeds via two diazo groups, yielding various arylated products (Baranovskii et al., 2013).
Synthesis of Important Intermediates
Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for Tianeptine, was synthesized through various chemical reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and condensation, with a total yield of 44.2%. This process was deemed suitable for industrial production due to its higher yield and lower cost (Yang, 2009).
Synthesis and Crystal Structure of Compounds
The synthesis and crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide were reported. The compound, with a novel crystal structure not previously reported, was tested for preliminary herbicidal activity. Its inhibition rate against barnyard grass seedling growth reached 15.1% at a concentration of 100 μg/mL (Wei et al., 2008).
Novel Insecticidal Activity
Flubendiamide, a compound with a unique chemical structure, has shown extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The compound's distinct structure and efficacy suggest a novel mode of action. It's also considered safe for non-target organisms and suitable for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).
Orientations Futures
The future directions for research on “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .
Propriétés
IUPAC Name |
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO3S2/c1-31(28,29)17-9-10-18(19(22)12-17)20(27)26-14-5-7-15(8-6-14)30-16-4-2-3-13(11-16)21(23,24)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNSEQSICMUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

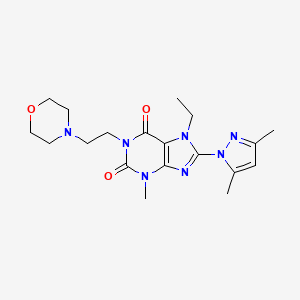
![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)
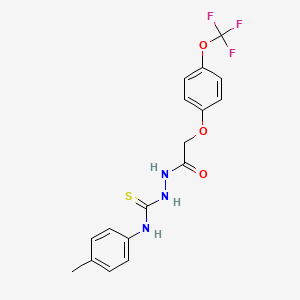
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)
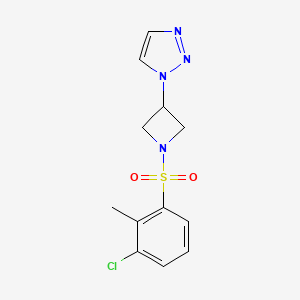
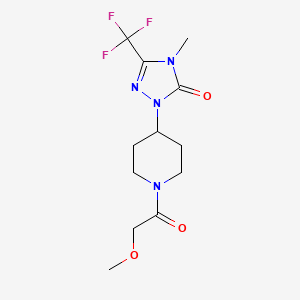



![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)
